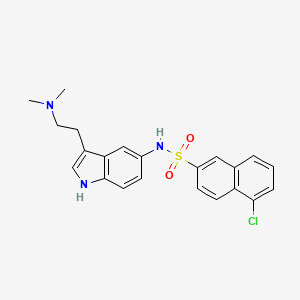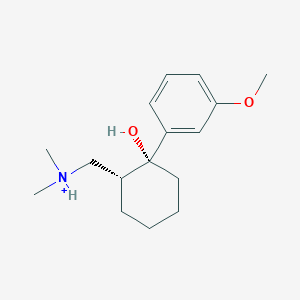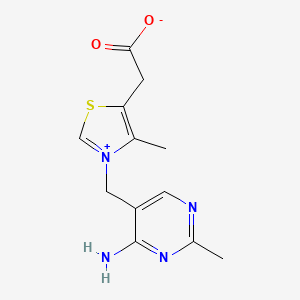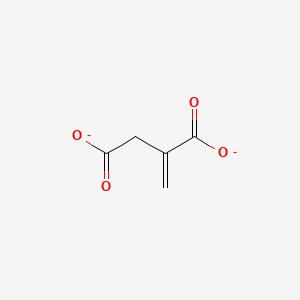
Methylenesuccinate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Itaconate(2-) is a dicarboxylic acid dianion that results from the deprotonation of both of the carboxylic acid groups of itaconic acid. It has a role as a human metabolite, a fungal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a succinate(2-). It is a conjugate base of an itaconic acid.
Aplicaciones Científicas De Investigación
Liquid-Crystalline Polyitaconates
Methylenesuccinate(2-) derivatives, specifically 2-methylenesuccinates, were used to prepare paired mesogenic groups in liquid-crystalline polyitaconates. These substances exhibit a nematic phase, and their copolymers show a mesomorphic phase, indicating the enhancement of mesophase formation by paired mesogens (Sugiyama & Shiraishi, 1991).
Bacterial Pathogenicity
Methylenesuccinate, also known as itaconate, plays a role in bacterial pathogenicity. Itaconate is a mammalian metabolite induced during macrophage activation and acts as a potent inhibitor of isocitrate lyase. Many bacteria, including pathogens like Yersinia pestis and Pseudomonas aeruginosa, have genes for itaconate degradation which are crucial for their survival in macrophages (Sasikaran et al., 2014).
Heterometallic Coordination Polymers
Methylenesuccinate(2-) is used in the formation of heterometallic Cu–Ln coordination polymers. These polymers, synthesized under hydrothermal conditions, exhibit a two-dimensional layer structure and are significant for their potential applications in low-temperature magnetocaloric effects (Li et al., 2017).
Macrophage Activation
Itaconic acid or methylenesuccinic acid is identified as a novel mammalian metabolite, especially in macrophage-like cell lines and primary murine macrophages. Its production is notably increased during macrophage activation, indicating a role in immune response (Strelko et al., 2011).
Bioreduction of Dicarboxylic Acids
Methylenesuccinate(2-) derivatives are subjected to asymmetric bioreduction using enoate reductases, yielding products like 2-methylsuccinic acid. This process demonstrates substrate- and enzyme-based stereocontrol, indicating its significance in stereocomplementary bioreduction (Stueckler et al., 2007).
Propiedades
Número CAS |
2964-00-3 |
|---|---|
Nombre del producto |
Methylenesuccinate(2-) |
Fórmula molecular |
C5H4O4-2 |
Peso molecular |
128.08 g/mol |
Nombre IUPAC |
2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)/p-2 |
Clave InChI |
LVHBHZANLOWSRM-UHFFFAOYSA-L |
SMILES |
C=C(CC(=O)[O-])C(=O)[O-] |
SMILES canónico |
C=C(CC(=O)[O-])C(=O)[O-] |
Otros números CAS |
2964-00-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chloroethyl)-1-nitroso-3-[(3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]urea](/img/structure/B1239216.png)
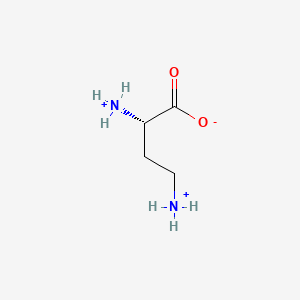
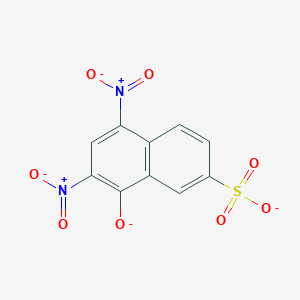
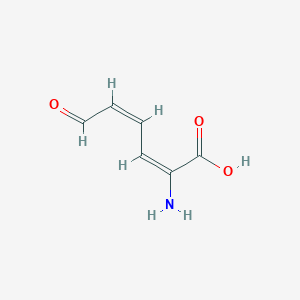
![(1R,3S,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1239225.png)
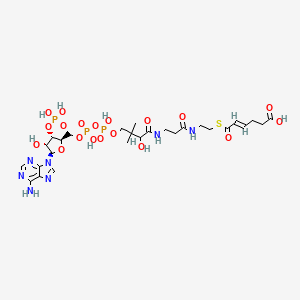
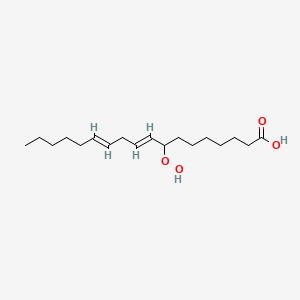
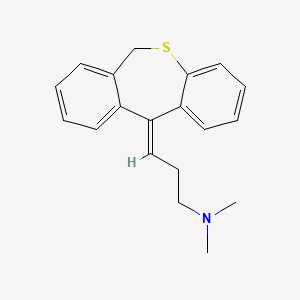
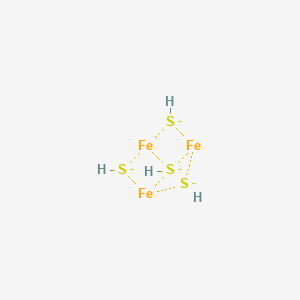
![2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide](/img/structure/B1239235.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)
